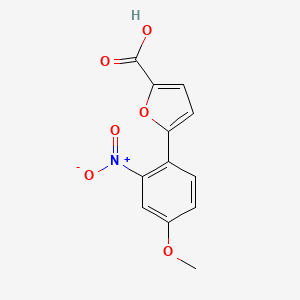

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan-2-carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 4-methoxy-2-nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-nitrobenzene and furan-2-carboxylic acid.

Coupling Reaction: The key step involves a coupling reaction between 4-methoxy-2-nitrobenzene and furan-2-carboxylic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques.

化学反应分析

Types of Reactions

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: 5-(4-Amino-2-methoxyphenyl)furan-2-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

科学研究应用

Structural Characteristics

- Molecular Formula : C13H11N_{O}_6

- Molecular Weight : 277.23 g/mol

The compound features a furan ring substituted with a 4-methoxy-2-nitrophenyl group. The methoxy substitution enhances its solubility and reactivity, making it a valuable precursor for synthesizing bioactive molecules.

Medicinal Chemistry

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid has been investigated for its potential as an antitubercular agent . Its mechanism involves interference with iron acquisition in Mycobacterium tuberculosis, which is crucial for bacterial survival. This compound targets the siderophore-mediated iron uptake system, making it a promising candidate for developing new tuberculosis therapies .

Biological Studies

The compound serves as a model for studying interactions between nitroaromatic compounds and biological systems. Its structural features allow researchers to explore how modifications can affect biological activity. For instance, similar compounds have shown efficacy against various pathogens, including Staphylococcus aureus and Neisseria gonorrhoeae.

Materials Science

In materials science, this compound can be utilized as a ligand in the synthesis of luminescent coordination polymers , which are important in organic electronics and photonic devices.

Case Studies and Research Findings

- Antimycobacterial Activity : Research has demonstrated that furan derivatives can interfere with iron acquisition in mycobacterial species, suggesting their potential application in treating tuberculosis .

- Structure-Activity Relationship (SAR) : Investigations into structural modifications indicate that variations in substituents significantly affect biological activity, emphasizing the importance of the nitro and methoxy groups in enhancing efficacy against pathogens.

- Crystallization Studies : A study unexpectedly yielded the crystal structure of 5-(4-Nitrophenyl)furan-2-carboxylic acid during protein-ligand interaction investigations, providing valuable insights into its molecular interactions .

作用机制

The mechanism of action of 5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets:

Iron Homeostasis: The compound interferes with the iron acquisition pathways in Mycobacterium tuberculosis, which is crucial for the survival and virulence of the pathogen.

Molecular Targets: It targets the salicylate synthase enzyme (MbtI) involved in the biosynthesis of siderophores, which are essential for iron uptake in the bacteria.

相似化合物的比较

Similar Compounds

5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but lacks the methoxy group.

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with similar biological activity.

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: Similar structure with a methyl group instead of a methoxy group.

Uniqueness

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

生物活性

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities against various pathogens, including Mycobacterium tuberculosis. This article delves into the compound's structural features, synthesis, and its biological activities, supported by data tables and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C_{13}H_{11}N_{O}_6, with a molecular weight of 277.23 g/mol. The compound features a furan ring and a nitrophenyl moiety, which contribute to its biological activity. The methoxy substitution on the phenyl ring enhances its solubility and reactivity, making it a valuable precursor for synthesizing bioactive molecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Suzuki Coupling : The initial step involves a Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-methoxy-2-nitrophenyl)boronic acid.

- Hydrolysis : The ester moiety is then hydrolyzed under basic conditions to yield the final product.

- Characterization : The compound is characterized using techniques such as ^{1}H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) .

Antimycobacterial Properties

Research indicates that this compound exhibits significant antitubercular activity by targeting iron acquisition pathways in mycobacterial species. This mechanism is crucial for developing new therapeutic strategies against tuberculosis .

Table 1: Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C_{13}H_{11}N_{O}_6 | Potential antitubercular properties |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C_{11}H_{7}N_{O}_5 | Antitubercular agent targeting iron acquisition |

| Methyl 5-(4-nitrophenyl)furan-2-carboxylate | C_{13}H_{11}N_{O}_6 | Ester derivative with hydrolysis potential |

The proposed mechanism for the antitubercular activity includes:

- Inhibition of Iron Acquisition : The compound disrupts mycobacterial iron uptake, which is essential for bacterial growth and survival.

- Enzyme Interaction : Ongoing studies are investigating the binding affinity of this compound with specific enzymes involved in mycobacterial metabolism .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

- In Vitro Studies : Demonstrated a low minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis strains.

- Structural Analysis : Co-crystallization experiments have revealed interactions between this compound and key proteins in mycobacterial cells, providing insights into its mechanism .

属性

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-18-7-2-3-8(9(6-7)13(16)17)10-4-5-11(19-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSWVBMFBYVEGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24792362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。